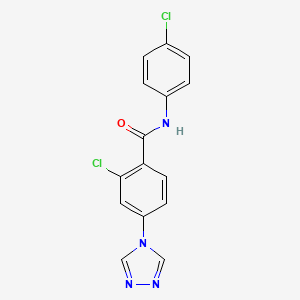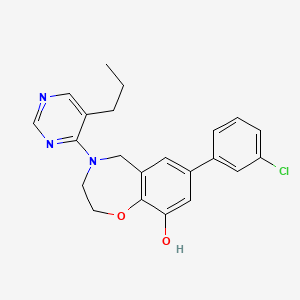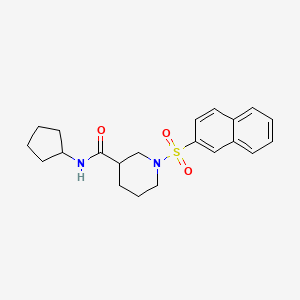![molecular formula C16H15NO2 B5299117 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one, also known as HPPH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HPPH belongs to the class of chalcones, which are organic compounds that exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of cell survival and proliferation. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one also induces apoptosis, a process of programmed cell death, in cancer cells by activating the caspase cascade. Furthermore, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which contribute to the development of inflammation and oxidative stress-related diseases.
Biochemical and physiological effects:
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one exhibits a wide range of biochemical and physiological effects such as inhibition of COX-2 and MMPs, induction of apoptosis, and inhibition of ROS and pro-inflammatory cytokines. These effects make 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one a potential candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its high purity and stability, which ensures reproducibility of results. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one. One of the potential areas of research is the development of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one-based drug delivery systems, which can improve the bioavailability and pharmacokinetics of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one. Another area of research is the investigation of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one's potential applications in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one analogs with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one is a synthetic compound that exhibits a wide range of biological activities such as anticancer, anti-inflammatory, and antioxidant properties. Its mechanism of action involves the inhibition of various enzymes and induction of apoptosis in cancer cells. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has potential applications in the treatment of various diseases and is a promising candidate for future research.
合成法
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one can be synthesized by the condensation reaction between 4-hydroxyacetophenone and aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity against various types of cancer cells such as breast, lung, and prostate cancer. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one induces cell death in cancer cells by inhibiting the activity of enzymes involved in cell survival and proliferation. In addition, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has also been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
(E)-3-(4-hydroxyanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(17-14-7-9-15(18)10-8-14)11-16(19)13-5-3-2-4-6-13/h2-11,17-18H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUAPGPGSOLTSC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyphenyl)amino]-1-phenyl-2-buten-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5299043.png)
![N-(2-furylmethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5299046.png)
![2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5299058.png)
![7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5299063.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5299071.png)
![N-{[1-(3,4-dimethylbenzyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5299073.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5299091.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5299092.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5299097.png)
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl acetate](/img/structure/B5299101.png)



![N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)